![molecular formula C21H28N4O3 B2746073 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 953137-15-0](/img/structure/B2746073.png)
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Description
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
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Scientific Research Applications
Piperidine Derivatives: Overview
Piperidines are essential synthetic building blocks in drug design and play a significant role in the pharmaceutical industry. Their derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids . Let’s explore the various aspects of this compound:
Structure: The compound has a piperidine core, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Synthesis Methods: Numerous methods exist for synthesizing substituted piperidines. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives, including:
Recent Advances: Recent scientific literature highlights advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety. Researchers have investigated multicomponent reactions, cyclization, cycloaddition, annulation, and amination to access biologically active piperidines .
Conclusion
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-19(17-5-3-4-6-18(17)23-15)24-21(27)20(26)22-14-16-7-9-25(10-8-16)11-12-28-2/h3-6,13,16H,7-12,14H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVUCSGQAUFKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide |
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